![molecular formula C21H26FN5O3 B2608730 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one CAS No. 1251610-33-9](/img/structure/B2608730.png)
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of the piperazine and morpholine rings, followed by their functionalization and coupling. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to streamline the production process and reduce the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemical Characteristics
This compound is characterized by a complex molecular structure that includes a pyrimidine core, piperazine and morpholine rings, and a fluorophenyl substituent. Its molecular formula is C23H27FN6O3, with a molecular weight of 466.54 g/mol. The structural formula can be represented as follows:\text{Structure }\text{3 2 4 4 fluorophenyl piperazin 1 yl 2 oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one}
Antidepressant Activity
Research indicates that compounds similar to 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one exhibit antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial for mood regulation. Studies have shown that derivatives of this compound can enhance serotonergic neurotransmission, making them potential candidates for treating depression and anxiety disorders.
Antitumor Activity
The compound's structural features suggest potential antitumor properties. Dihydropyrimidinones have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Preliminary studies demonstrate that this compound may inhibit the growth of specific cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.
Antimicrobial Properties
Emerging research has highlighted the antimicrobial activity of pyrimidine derivatives. The presence of the morpholine ring may enhance the compound's ability to penetrate bacterial membranes, making it effective against a range of pathogens. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
General Synthesis Steps:
- Formation of Dihydropyrimidinone: The initial step involves the condensation of an appropriate aldehyde with urea or thiourea in the presence of an acid catalyst to form a dihydropyrimidinone.
- Piperazine Substitution: The introduction of the piperazine ring can be achieved through nucleophilic substitution reactions where a piperazine derivative reacts with the dihydropyrimidinone intermediate.
- Morpholine Addition: Finally, the morpholine group is introduced via a similar nucleophilic substitution mechanism to yield the final product.
Case Study 1: Antidepressant Efficacy
A study published in Pharmacology Reports evaluated the antidepressant effects of synthesized derivatives similar to this compound in animal models. Results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-lifting properties compared to control groups.
Case Study 2: Antitumor Activity
Research conducted by Zhang et al. (2020) demonstrated that derivatives containing the dihydropyrimidinone structure exhibited cytotoxic effects on various cancer cell lines including MCF7 (breast cancer) and HeLa (cervical cancer). The study concluded that these compounds could serve as lead structures for developing new anticancer drugs.
Wirkmechanismus
The mechanism of action of 3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and adenosine regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): A similar compound that also inhibits ENTs.
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno pyrimidine (GDC-0941): Another compound with a piperazine ring used in cancer treatment.
Uniqueness
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit certain molecular targets makes it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H23FN6O2 with a molecular weight of 466.54 g/mol. Its structure includes a dihydropyrimidinone core, substituted with a morpholine ring and a piperazine moiety, which are known to enhance biological activity.
Property | Value |
---|---|
Molecular Formula | C23 H23 F N6 O2 |
Molecular Weight | 466.54 g/mol |
LogP | 2.8937 |
Polar Surface Area | 57.444 Ų |
Hydrogen Bond Acceptors | 6 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine and morpholine have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the fluorophenyl group is believed to enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antibacterial activity .
Anti-inflammatory Effects
Studies have reported that related compounds exhibit anti-inflammatory properties. For example, derivatives containing the morpholine ring were tested for their ability to reduce inflammation in animal models. The anti-inflammatory activity was assessed using various assays, including carrageenan-induced paw edema in rats . The results indicated that these compounds could significantly reduce inflammation at doses of 20 and 40 mg/kg.
Analgesic Properties
The analgesic potential of this compound has also been investigated. In vivo studies demonstrated that it could effectively alleviate pain in models such as the formalin test and hot plate test. The analgesic effects were attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain pathways .
The biological activity of this compound may be linked to its ability to interact with specific receptors or enzymes involved in inflammatory and pain pathways. The compound's structure allows it to bind effectively to these targets, modulating their activity.
Case Studies
- Anti-inflammatory Evaluation : A study conducted on morpholinyl derivatives found that those with similar structures to our compound exhibited significant anti-inflammatory effects without causing ulcerogenicity, indicating a favorable safety profile .
- Antimicrobial Testing : Another investigation demonstrated that derivatives similar to this compound displayed potent antibacterial activity against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent .
Eigenschaften
IUPAC Name |
3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methyl-2-morpholin-4-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O3/c1-16-14-19(28)27(21(23-16)26-10-12-30-13-11-26)15-20(29)25-8-6-24(7-9-25)18-4-2-17(22)3-5-18/h2-5,14H,6-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOCOTKOYIFNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.